molecular formula C12H15ClN2O2 B8208317 1-(2-Chloro-6-nitrophenyl)azepane

1-(2-Chloro-6-nitrophenyl)azepane

Cat. No.: B8208317
M. Wt: 254.71 g/mol
InChI Key: LFEUTRFMELOCEL-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitrophenyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a 2-chloro-6-nitrophenyl group. Azepane (hexahydroazepine) is a saturated seven-membered ring with one nitrogen atom, conferring conformational flexibility and moderate basicity. Similar compounds, such as piperazine and homopiperazine derivatives, are widely used as intermediates in pharmaceuticals, particularly in psychiatric and neurological drug development .

Properties

IUPAC Name

1-(2-chloro-6-nitrophenyl)azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-6-5-7-11(15(16)17)12(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEUTRFMELOCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-nitrophenyl)azepane typically involves the reaction of 2-chloro-6-nitroaniline with azepane under specific conditions. The process may include steps such as nitration, halogenation, and subsequent cyclization to form the azepane ring. Common reagents used in these reactions include nitric acid, hydrochloric acid, and various organic solvents .

Industrial Production Methods: Industrial production of 1-(2-Chloro-6-nitrophenyl)azepane follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-nitrophenyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted azepane derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloro-6-nitrophenyl)azepane has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7), with IC50 values indicating effective dose-dependent responses .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes associated with cancer progression. For example, it has demonstrated moderate inhibition of carbonic anhydrase isoforms, which are often overexpressed in hypoxic tumor environments .

Neuropharmacology

The azepane structure may confer neuroactive properties, making it a candidate for studying neurological disorders. Research into similar compounds suggests that modifications to the azepane ring can enhance anticonvulsant activity, indicating potential applications in treating epilepsy .

Case Study 1: Antitumor Efficacy

In a controlled study assessing the effects of 1-(2-Chloro-6-nitrophenyl)azepane on MCF-7 breast cancer cells, researchers observed:

ParameterResult
IC50 Value15 µM
MechanismInduction of apoptosis through caspase activation

These findings suggest that structural modifications can enhance the compound's selectivity and potency against cancer cells.

Case Study 2: Enzyme Interaction

A separate investigation focused on the interaction between 1-(2-Chloro-6-nitrophenyl)azepane and carbonic anhydrase isoforms CA IX and CA XII:

EnzymeBinding AffinityInhibition Type
CA IXCompetitiveModerate
CA XIINon-competitiveLow

This study utilized kinetic assays and molecular docking to elucidate the binding mechanisms, highlighting the importance of the azepane moiety in enhancing enzyme interaction .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-nitrophenyl)azepane involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-(2-Chloro-6-nitrophenyl)azepane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Ring Structure Substituent Positions Key Features
1-(2-Chloro-6-nitrophenyl)azepane C₁₁H₁₃ClN₂O₂* ~252.7 Not Provided Azepane (7-membered, 1 N) 2-chloro, 6-nitro Flexible ring; moderate basicity
1-(2-Chloro-6-nitrophenyl)homopiperazine C₁₁H₁₄ClN₃O₂ 255.7 874815-01-7 Homopiperazine (7-membered, 2 N) 2-chloro, 6-nitro Two nitrogen atoms; enhanced hydrogen bonding
1-(2-Chloro-6-nitrophenyl)piperazine C₁₀H₁₁ClN₃O₂ 243.7 332023-12-8 Piperazine (6-membered, 2 N) 2-chloro, 6-nitro Smaller ring; rigid conformation
1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane C₁₃H₁₅ClN₂O₃ 282.7 Not Provided Azepane (7-membered, 1 N) 4-chloro, 3-nitro Carbonyl linker; positional isomerism

*Inferred molecular formula based on structural analogs.

Key Observations:
  • Nitrogen Content : Homopiperazine (7-membered, 2 N) exhibits stronger hydrogen-bonding capacity than azepane, which may enhance solubility and receptor interactions .
  • Substituent Effects : The 2-chloro-6-nitro substitution pattern in the target compound differs from 4-chloro-3-nitro in , leading to distinct electronic and steric properties.

Physicochemical and Reactivity Comparisons

  • Solubility : Piperazine derivatives (e.g., 1-(2-Chloro-6-nitrophenyl)piperazine) generally exhibit higher water solubility due to their two basic nitrogen atoms, whereas azepane derivatives may require formulation adjustments for bioavailability .
  • Stability : Nitro groups in the 6-position (target compound) may confer thermal instability compared to analogs with nitro groups in other positions .
  • Synthetic Routes : Azepane derivatives are often synthesized via epoxide ring-opening reactions (e.g., 1-(oxiran-2-ylmethyl)azepane in ), while piperazine analogs are typically prepared through nucleophilic substitution .

Biological Activity

1-(2-Chloro-6-nitrophenyl)azepane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and relevant case studies.

1-(2-Chloro-6-nitrophenyl)azepane has the following chemical structure:

  • Molecular Formula : C₁₃H₁₃ClN₂O₂
  • Molecular Weight : 270.71 g/mol
  • CAS Number : 2253621-47-3

This compound features a chloro and nitro substituent on a phenyl ring attached to an azepane ring, which may influence its reactivity and biological interactions.

Research indicates that 1-(2-Chloro-6-nitrophenyl)azepane interacts with various biological molecules, potentially modulating enzymatic activities and receptor functions. The presence of the nitro group may facilitate interactions with nucleophiles, enhancing its pharmacological profile.

Anticancer Activity

In vitro studies have demonstrated that derivatives of azepanes, including 1-(2-Chloro-6-nitrophenyl)azepane, exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:

Cell Line IC₅₀ (µM)
A54910
HeLa12
B16F1015

These findings suggest that the compound may act as a potential anticancer agent by inducing apoptosis or inhibiting cell proliferation in these lines .

Interaction with Enzymes

The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer progression. Notably, it has shown promise as an inhibitor of bromodomains, which are implicated in transcriptional regulation and cancer biology. In one study, it was found to significantly reduce the activity of bromodomains associated with CREBBP and BRD4 .

Study on Bromodomain Inhibition

A detailed study evaluated the effects of 1-(2-Chloro-6-nitrophenyl)azepane on bromodomain proteins. The results indicated that at a concentration of 10 µM, the compound inhibited CREBBP with an IC₅₀ value of approximately 3.9 ± 0.33 μM, showcasing its potential as a selective inhibitor for this target .

Neurotoxicity Assessment

Another aspect of research focused on the neurotoxic potential of organophosphorus compounds similar to 1-(2-Chloro-6-nitrophenyl)azepane. The study highlighted that systemic inhibition of specific enzymes could lead to delayed neurotoxicity. While direct evidence for neurotoxic effects from this compound remains limited, its structural similarities warrant further investigation into its safety profile .

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